molecular formula C18H18N6O B2598151 3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine CAS No. 1396760-98-7

3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine

Cat. No.: B2598151
CAS No.: 1396760-98-7
M. Wt: 334.383
InChI Key: UGIWXZILOWIFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridazine core substituted with pyridine, piperazine, and pyrrole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.

    Substitution Reactions: The introduction of the pyridine-2-carbonyl group and the piperazin-1-yl group can be achieved through nucleophilic substitution reactions. For example, the reaction of pyridazine with pyridine-2-carbonyl chloride in the presence of a base like triethylamine can yield the desired product.

    Pyrrole Substitution: The pyrrole moiety can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl group to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and pyridazine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like pyridine-2-carbonyl chloride in the presence of bases like triethylamine.

Major Products

    Oxidation: Formation of pyridazine derivatives with additional oxygen-containing functional groups.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Introduction of various substituents at the pyridine and pyridazine rings.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine stands out due to its unique combination of pyridine, piperazine, and pyrrole moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

pyridin-2-yl-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(15-5-1-2-8-19-15)24-13-11-23(12-14-24)17-7-6-16(20-21-17)22-9-3-4-10-22/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIWXZILOWIFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.